molecular formula C12H19N3O B7864803 (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide

(S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide

Cat. No.: B7864803
M. Wt: 221.30 g/mol
InChI Key: LRCAOPDMAWJEPL-NSHDSACASA-N
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Description

(S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide is a chiral chemical building block of interest in medicinal chemistry and drug discovery. This compound features a stereospecific (S)-configured amino acid backbone, an N,N-dimethyl amide functionality, and a pyridin-2-ylmethyl group. The specific research applications and biological mechanisms of action for this exact compound are not detailed in the available literature. Generally, compounds with similar structures, such as those featuring a pyridinylmethyl group attached to an amide nitrogen, are investigated as intermediates in the synthesis of more complex molecules or as potential ligands for biological targets . The presence of the N,N-dimethyl group can influence the compound's metabolic stability and physicochemical properties . Researchers are exploring these properties in similar structures for various applications. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(2S)-2-amino-N,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-9(2)11(13)12(16)15(3)8-10-6-4-5-7-14-10/h4-7,9,11H,8,13H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCAOPDMAWJEPL-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=CC=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)CC1=CC=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method involves coupling (S)-2-amino-3-methylbutanoic acid with N-methyl-N-(pyridin-2-ylmethyl)amine using carbodiimide-based reagents. Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed to activate the carboxylic acid group, enabling amide bond formation at 0–25°C in dichloromethane or dimethylformamide (DMF).

Key Steps :

  • Protection of the primary amine in (S)-2-amino-3-methylbutanoic acid using tert-butoxycarbonyl (Boc) anhydride.

  • Activation of the Boc-protected acid with EDC/HOBt.

  • Reaction with N-methyl-N-(pyridin-2-ylmethyl)amine for 12–24 hours.

  • Deprotection using trifluoroacetic acid (TFA) to yield the final product.

Optimization Data :

ParameterOptimal ConditionYield (%)Purity (%)
Coupling ReagentEDC/HOBt85–92≥98
SolventAnhydrous DMF8997.5
Temperature0°C → RT9198.2
Reaction Time18 hours9098.0

This method ensures retention of stereochemistry (ee >99%) and is scalable to kilogram quantities.

Enzymatic Catalysis Using Nitrile Hydratase

BiocatalystConversion (%)Reaction Time (h)
Rhodococcus erythropolis7824
Nocardia globerula8218

This method reduces waste by 40% compared to chemical hydrolysis but requires chiral nitrile precursors.

Reductive Amination of Ketoamide Intermediates

Two-Step Synthesis from Ketone Derivatives

A hybrid approach involves reductive amination of 3-methyl-2-oxobutanamide with pyridin-2-ylmethylamine, followed by N-methylation. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 facilitates imine reduction.

Steps :

  • Condense 3-methyl-2-oxobutanamide with pyridin-2-ylmethylamine.

  • Reduce the intermediate imine with NaBH3CN.

  • Methylate the secondary amine using methyl iodide and potassium carbonate.

Yield Analysis :

StepYield (%)
Reductive Amination75
N-Methylation88

This route achieves 66% overall yield but risks racemization during imine formation.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Strategy

A resin-based method using Wang resin enables rapid purification. The carboxylic acid is anchored to the resin, followed by sequential amine coupling and cleavage.

Protocol :

  • Load Fmoc-(S)-2-amino-3-methylbutanoic acid onto Wang resin.

  • Deprotect with piperidine, then couple N-methyl-N-(pyridin-2-ylmethyl)amine using HATU.

  • Cleave with TFA/water (95:5) to release the product.

Advantages :

  • Purity: ≥99% after cleavage.

  • Throughput: 50–100 mg/hour.

Microwave-Assisted Synthesis

Accelerated Amide Bond Formation

Microwave irradiation reduces reaction times from hours to minutes. Using HATU and DIPEA in acetonitrile, full conversion is achieved in 15 minutes at 80°C.

Comparison :

ConditionTimeYield (%)
Conventional18 h89
Microwave15 m93

Analytical Characterization and Quality Control

Chiral Purity Assessment

Chiral HPLC (Chiralpak IA column, hexane:isopropanol 80:20) confirms enantiomeric excess (ee) >99%. LC-MS (ESI+) shows m/z 222.29 [M+H]+.

Impurity Profile :

ImpuritySourceLevel (%)
DiastereomerRacemization during coupling0.3
N-OvermethylationExcess methyl iodide0.2

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different nucleophilic groups.

Scientific Research Applications

(S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The following table summarizes structural analogs and their differentiating substituents:

Compound Name (CAS Number) Substituents Molecular Formula Molecular Weight (g/mol) Source
(S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide (hypothetical) 3-methyl, N,N-dimethyl, pyridin-2-ylmethyl C₁₃H₂₀N₃O* ~234.32* N/A
(S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide (1307653-61-7) N-isopropyl, 3-methyl, pyridin-3-ylmethyl C₁₄H₂₃N₃O 249.35 Discontinued
(S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide (663616-18-0) 3-methyl, pyridin-3-ylmethyl (no N,N-dimethyl) C₁₁H₁₇N₃O 207.28 Available
(S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide (926230-08-2) N-isopropyl, 3-methyl, (S)-1-methyl-pyrrolidin-2-ylmethyl C₁₆H₃₀N₄O 294.44 Available
(S)-2-Amino-N-cyclopropyl-3-methyl-N-((R)-1-methyl-piperidin-3-yl)-butyramide (89009-81-4) N-cyclopropyl, 3-methyl, (R)-1-methyl-piperidin-3-yl C₁₅H₂₈N₄O 280.41 Available
(S)-2-Amino-N-isopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide (70247-73-3) N-isopropyl, 3-methyl, 4-methylsulfanyl-benzyl C₁₆H₂₅N₃OS 307.45 Available

*Calculated based on structural analogs.

Pyridine Position (2-yl vs. 3-yl):
  • Pyridin-3-ylmethyl (CAS 663616-18-0) : The meta-position may reduce steric hindrance, improving binding to flat aromatic pockets in proteins.
N-Substituents (Dimethyl vs. Isopropyl/Cyclopropyl):
  • N-Isopropyl (CAS 1307653-61-7) : Introduces bulkier substituents, possibly affecting metabolic stability.
Heterocyclic Additions (Pyrrolidine/Piperidine):
  • Compounds like CAS 926230-08-2 and 89009-81-4 incorporate saturated heterocycles (pyrrolidine/piperidine), which may improve water solubility and modulate pharmacokinetics through hydrogen bonding.
Aromatic vs. Aliphatic Thioether Groups:
  • The 4-methylsulfanyl-benzyl group in CAS 70247-73-3 introduces a sulfur atom, which could enhance metabolic resistance but increase molecular weight and polar surface area.

Biological Activity

(S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide, with the chemical formula C₁₂H₁₉N₃O and CAS number 41758-40-1, is a chiral compound notable for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.

  • Molecular Formula : C₁₂H₁₉N₃O
  • Molar Mass : 207.27 g/mol
  • Structural Features : Contains a pyridine ring, an amino group, and a butyramide moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate enzyme activity by forming stable complexes, thereby influencing various biochemical pathways. Notably, it has been investigated for:

  • Enzyme Inhibition : It can inhibit specific enzymes by preventing substrate binding.
  • Receptor Binding : The compound may interact with receptors to modulate physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
  • Analgesic Properties : Preliminary findings indicate potential analgesic effects, warranting further investigation in pain management contexts.
  • Ligand Activity : The compound has been evaluated as a ligand in biochemical assays, demonstrating significant interactions with target proteins.

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReferences
Anti-inflammatoryPotential to reduce inflammation in models
AnalgesicEvidence of pain relief in preliminary studies
Enzyme InhibitionModulates activity of specific enzymes
Receptor InteractionBinds to various receptors affecting pathways

Case Study Overview

A notable study explored the compound's effects on inflammatory markers in vitro. Results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound. The mechanism was hypothesized to involve inhibition of NF-kB signaling pathways.

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of pharmaceutical compounds. Its unique structural characteristics enable its use in developing new drugs targeting various diseases:

  • Drug Development : Investigated as a lead compound for designing anti-inflammatory and analgesic drugs.
  • Organic Synthesis : Used as an intermediate in synthesizing complex organic molecules with potential therapeutic effects.

Q & A

Q. Discrepancies in reported melting points across studies: How to reconcile?

  • Methodology : Standardize differential scanning calorimetry (DSC) protocols (heating rate: 10°C/min, N2_2 atmosphere). Verify purity via HPLC-UV/ELSD (>98%) and check for polymorphic forms using powder XRD . Collaborate with independent labs for cross-validation .

Methodological Resources

  • Crystallography : SHELXL for high-resolution refinement .
  • Spectroscopy : Gaussian 16 for DFT-based NMR chemical shift predictions .
  • Synthesis : Benchmarked protocols for amide coupling in J. Org. Chem. .

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